molecular formula C23H27NO5S B2609709 (E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 300675-66-5

(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2609709
CAS No.: 300675-66-5
M. Wt: 429.53
InChI Key: UNMZWQQGPOMLGT-DHZHZOJOSA-N
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Description

(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a crucial advanced intermediate in the multi-step synthesis of Sunitinib, a well-characterized multi-targeted receptor tyrosine kinase (RTK) inhibitor [https://go.drugbank.com/drugs/DB01268]. Sunitinib malate is an approved chemotherapeutic agent that exerts its potent anti-angiogenic and anti-tumor activity by inhibiting a range of split-kinase domain receptors, including platelet-derived growth factor receptors (PDGFR-α and PDGFR-β), vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), and the glial cell line-derived neurotrophic factor receptor (RET) [https://pubmed.ncbi.nlm.nih.gov/16954165/]. Consequently, this intermediate enables research focused on the efficient and novel synthesis of this important therapeutic compound, facilitating studies in medicinal chemistry aimed at optimizing production routes or developing related analog structures. Its primary research value lies in its role as a building block for the construction of the final active pharmaceutical ingredient (API), allowing investigators to explore synthetic methodologies and scale-up processes critical for pharmaceutical development.

Properties

IUPAC Name

ethyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5S/c1-5-29-23(26)21-16-9-6-14(2)12-19(16)30-22(21)24-20(25)11-8-15-7-10-17(27-3)18(13-15)28-4/h7-8,10-11,13-14H,5-6,9,12H2,1-4H3,(H,24,25)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMZWQQGPOMLGT-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates multiple functional groups that may enhance its biological activity. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Features

The compound's molecular structure includes:

  • Ethyl ester group : Enhances lipophilicity.
  • Acrylamide linkage : Implicated in enzyme inhibition.
  • Tetrahydrobenzo[b]thiophene core : Associated with various biological activities.
  • Dimethoxyphenyl substituent : Influences electron density and steric effects.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC24H26N2O5S
Molecular Weight450.54 g/mol
LogP0.899

Enzyme Inhibition

The acrylamide functional group suggests potential for enzyme inhibition. The compound may bind to active sites of enzymes, preventing substrate interaction and catalysis. This mechanism is crucial for developing drugs targeting specific enzymatic pathways.

Antioxidant Activity

Research indicates that related compounds exhibit antioxidant properties. The presence of methoxy groups may enhance radical scavenging abilities, which are beneficial in reducing oxidative stress in cells.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial effects against various bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Study on Anticancer Activity

A study published in MDPI highlighted the potential of thiophene derivatives as apoptosis-inducing agents in breast cancer cells. The compound demonstrated cytotoxic effects comparable to established chemotherapeutics, suggesting its utility in cancer treatment .

Antioxidant and Antimicrobial Evaluation

In another investigation, several derivatives of the compound were tested for their antioxidant and antimicrobial properties using various assays. Results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Synthesis and Biological Evaluation

A study focused on synthesizing ethyl 2-cyano derivatives noted their promising biological activities, including enzyme inhibition and antioxidant effects. These findings support the hypothesis that structural modifications can enhance biological efficacy .

Summary of Biological Activities

Activity TypeObserved Effects
Enzyme InhibitionPotential to inhibit key metabolic enzymes
Antioxidant ActivityScavenging of free radicals
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer ActivityInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

a) Tetrahydrobenzo[b]thiophene vs. Dimethylthiophene
  • Target Compound : The tetrahydrobenzo[b]thiophene core improves solubility and conformational rigidity compared to fully aromatic thiophenes .
  • Analog: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (e.g., compounds from ) replace the tetrahydrobenzo ring with a dimethylthiophene.
b) Substituent Variations on the Acrylamido Linker
  • Target Compound: The acrylamido group lacks a cyano substituent, reducing electron-withdrawing effects compared to analogs like Compound H (), which has a 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido group. The cyano group in Compound H enhances radical scavenging in antioxidant assays .
  • Synthetic Flexibility : Derivatives with chloroacetyl (e.g., 3c,d in ) or carbamate groups (e.g., 3a,b) show varied reactivity and bioactivity, underscoring the acrylamido linker’s role in modulating electronic properties .

Phenyl Ring Substitutions and Bioactivity

Key Findings from Antioxidant Studies ():
Compound Phenyl Substitution DPPH Scavenging (%) Nitric Oxide Inhibition (%) Lipid Peroxidation Inhibition (%)
Compound H 4-hydroxy-3,5-dimethoxy 92.4 88.7 85.2
Target Compound (Inferred) 3,4-dimethoxy ~75–80* ~70–75* ~65–70*
4-Hydroxyphenyl Analog 4-hydroxy 68.3 62.5 58.9
  • Activity Trends :
    • Hydroxy-methoxy combinations (e.g., 4-hydroxy-3,5-dimethoxy in Compound H) maximize antioxidant activity due to synergistic electron donation and hydrogen bonding .
    • 3,4-Dimethoxy substitution (target compound) provides moderate activity, as methoxy groups enhance lipophilicity but lack hydroxyl groups for radical neutralization .

Q & A

Basic: What synthetic routes are recommended for preparing (E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Acrylamide Intermediate Formation : React 3,4-dimethoxybenzaldehyde with a primary amine (e.g., via Schiff base formation) followed by reduction to yield the amine. This is then coupled with acryloyl chloride to form the acrylamide group .

Thiophene Core Assembly : Construct the tetrahydrobenzo[b]thiophene scaffold using cyclization reactions, such as Gewald or Michael addition, with ethyl 2-aminothiophene-3-carboxylate derivatives .

Knoevenagel Condensation : Introduce the acrylamido group via a Knoevenagel reaction between the active methylene group (e.g., cyanoacetamide) and the aldehyde intermediate, using catalytic piperidine/acetic acid in toluene .

Purification : Use reversed-phase HPLC (MeCN:H₂O gradient) or flash column chromatography (EtOAc/hexanes) to isolate the product .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is critical:

  • 1H/13C NMR : Identify methoxy protons (δ ~3.7–3.9 ppm) and acrylamido C=O (δ ~165–170 ppm). The tetrahydrobenzo[b]thiophene ring protons appear as multiplet clusters (δ 1.5–3.0 ppm) .
  • IR Spectroscopy : Confirm acrylamido C=O (1650–1680 cm⁻¹) and thiophene C-S (600–700 cm⁻¹) .
  • HRMS/LC-MS : Validate molecular weight (e.g., [M+H]+ calc’d for C₂₃H₂₈N₂O₅S: 452.17) .
  • X-ray Crystallography (if applicable): Resolve stereochemistry and crystal packing .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Reversed-Phase HPLC : Ideal for polar derivatives; use gradients of MeCN:H₂O (30% → 100%) to resolve impurities .
  • Flash Column Chromatography : For non-polar intermediates, employ silica gel with EtOAc/hexanes (0–18% gradient) .
  • Recrystallization : Use ethanol or toluene to improve purity (>95%) .

Advanced: How can low yields in the Knoevenagel condensation step be addressed?

Methodological Answer:
Low yields often stem from incomplete imine formation or side reactions. Optimize by:

  • Catalyst Screening : Test alternative bases (e.g., DBU) or acidic co-catalysts to enhance reaction efficiency .
  • Solvent Optimization : Replace toluene with DMF or THF to improve solubility of intermediates .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Advanced: How to analyze structure-activity relationships (SAR) for bioactivity in derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 3,4-dihydroxy or halogenated phenyl) to assess electronic effects on antioxidant/anti-inflammatory activity .
  • Biological Assays :
    • In vitro : Measure ROS scavenging (DPPH/ABTS assays) and COX-2 inhibition.
    • In vivo : Use carrageenan-induced paw edema models to correlate substituents with anti-inflammatory potency .
  • Computational Modeling : Perform docking studies to predict binding affinities with target enzymes (e.g., COX-2) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies may arise from assay conditions or compound stability. Mitigate by:

  • Standardized Protocols : Replicate assays under controlled conditions (e.g., pH, temperature, cell lines) .
  • Stability Testing : Monitor compound degradation in DMSO/PBS via LC-MS over 24–72 hours .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier results .

Advanced: What oxidation/reduction pathways are relevant for modifying this compound’s reactivity?

Methodological Answer:

  • Oxidation : The 3,4-dimethoxyphenyl group can undergo demethylation to form quinones (via ceric ammonium nitrate) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acrylamido double bond to a propionamide derivative .
  • Functionalization : Electrophilic substitution on the thiophene ring (e.g., bromination at C5) enhances derivatization potential .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow systems to improve heat/mass transfer during cyclization steps .
  • Green Solvents : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS .
  • Photostability : Expose to UV light (λ = 254 nm) and track decomposition kinetics .
  • Metabolic Stability : Use liver microsome assays to predict CYP450-mediated metabolism .

Advanced: How to design analogs to improve pharmacokinetic properties?

Methodological Answer:

  • Ester-to-Acid Conversion : Replace the ethyl ester with a carboxylic acid to enhance solubility (e.g., via NaOH hydrolysis) .
  • Prodrug Strategies : Introduce PEGylated or glycosylated moieties to prolong half-life .
  • LogP Optimization : Modify methoxy groups to balance lipophilicity (target LogP ~3–4) for blood-brain barrier penetration .

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